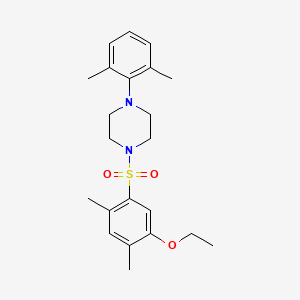
1-(2,6-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine, also known as TASP0433864, is a selective and potent blocker of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. It is widely expressed in the peripheral and central nervous system and plays a key role in pain sensation, thermoregulation, and inflammation. Therefore, TRPV1 has emerged as a promising target for the development of analgesic and anti-inflammatory drugs.
作用機序
Elucidation: Further studies are needed to elucidate the molecular mechanism of 1-(2,6-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine binding to TRPV1 and its effect on channel gating and desensitization.
実験室実験の利点と制限
One advantage of 1-(2,6-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine is its high selectivity for TRPV1 over other ion channels and receptors. This allows for specific targeting of TRPV1-mediated responses without affecting other physiological processes. Moreover, this compound exhibits good pharmacokinetic properties, including high oral bioavailability and long half-life, making it suitable for in vivo studies.
One limitation of this compound is its potential off-target effects. Although this compound has high selectivity for TRPV1, it may interact with other proteins or enzymes at high concentrations, leading to unwanted side effects. Therefore, careful dose selection and toxicity testing are necessary before clinical application.
将来の方向性
1. Combination therapy: 1-(2,6-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine may be used in combination with other analgesic or anti-inflammatory drugs to enhance the therapeutic effect and reduce side effects.
2. Target validation: Further studies are needed to confirm the role of TRPV1 in various disease states, such as neuropathic pain, migraine, and arthritis.
3. Drug discovery: this compound may serve as a lead compound for the development of novel TRPV1 antagonists with improved potency, selectivity, and safety.
4. Biomarker identification: TRPV1 may serve as a biomarker for the diagnosis and prognosis of various diseases. This compound may be used as a tool to study the role of TRPV1 in disease progression and treatment response.
5.
合成法
1-(2,6-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine was first synthesized by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis involves several steps, starting from commercially available starting materials. The key step is the reaction between 1-(2,6-dimethylphenyl)piperazine and 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base and a catalyst. The resulting product is then purified by column chromatography to obtain this compound in high purity and yield.
科学的研究の応用
1-(2,6-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine has been extensively studied in preclinical models of pain and inflammation. It has been shown to effectively block TRPV1-mediated responses in various assays, including calcium influx, whole-cell patch-clamp, and behavioral tests. Moreover, this compound exhibits high selectivity for TRPV1 over other ion channels and receptors, indicating its potential as a specific TRPV1 antagonist.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-27-20-15-21(19(5)14-18(20)4)28(25,26)24-12-10-23(11-13-24)22-16(2)8-7-9-17(22)3/h7-9,14-15H,6,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLZGYUQPTUSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)

![2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one](/img/structure/B7643985.png)

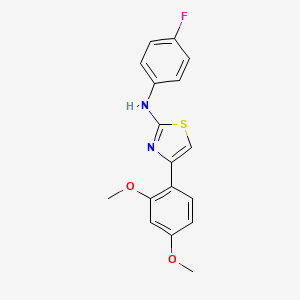
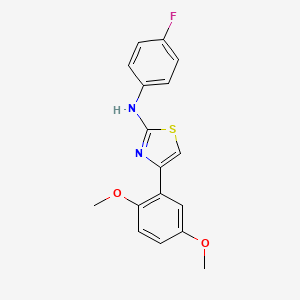
![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)
![N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)
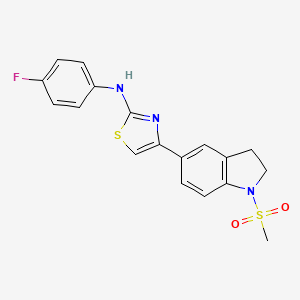
![5-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644049.png)
![(5Z)-5-[[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7644073.png)
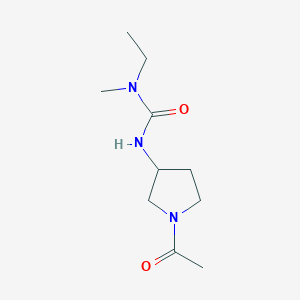
![1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)